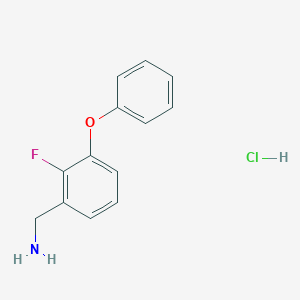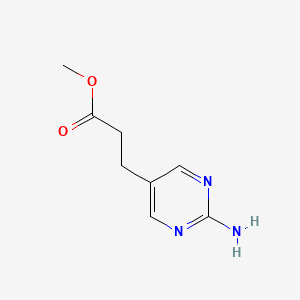
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The unique structure of this compound allows it to interact with various biological targets, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction mixture is refluxed in ethanol, leading to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
科学的研究の応用
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly against various human cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as cell division, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific biological target.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with a pyrazole ring that may have similar chemical reactivity and biological properties.
Uniqueness
5-(1-Ethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the pyrazole and thiadiazole rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C7H9N5S |
|---|---|
分子量 |
195.25 g/mol |
IUPAC名 |
5-(1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H9N5S/c1-2-12-4-5(3-9-12)6-10-11-7(8)13-6/h3-4H,2H2,1H3,(H2,8,11) |
InChIキー |
GCPHKWYWQOQVSU-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)

![4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11732911.png)
![(4-Fluoro-1-bicyclo[2.2.2]octanyl)methanamine;hydrochloride](/img/structure/B11732924.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11732929.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11732932.png)


![2-[(1S,2S)-2-aminocyclopentyl]acetic acid hydrochloride](/img/structure/B11732951.png)

![(3-ethoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732966.png)
![2-[(1S)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile](/img/structure/B11732972.png)
![2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11732973.png)
![2-[(Phenylmethylidene)amino]thiophene-3-carbonitrile](/img/structure/B11732974.png)
